molecular formula C6H9F3O B2627355 2-Propyl-2-(trifluoromethyl)oxirane CAS No. 2247106-30-3

2-Propyl-2-(trifluoromethyl)oxirane

Cat. No.: B2627355
CAS No.: 2247106-30-3
M. Wt: 154.132
InChI Key: OBHNQWUHAOYZCM-UHFFFAOYSA-N
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Description

2-Propyl-2-(trifluoromethyl)oxirane is a fluorinated organic compound characterized by the presence of an oxirane ring and a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant stability and reactivity, making it a subject of interest in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-2-(trifluoromethyl)oxirane typically involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at elevated temperatures (65-70°C). This reaction yields 3-acetoxy-2-bromo-1,1,1-trifluoropropane, which is then treated with an alkali to form the desired oxirane compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the oxirane ring opens to form different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include alcohols, carbonyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Propyl-2-(trifluoromethyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyl-2-(trifluoromethyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-2-(trifluoromethyl)oxirane is unique due to its specific combination of a propyl group and a trifluoromethyl group on the oxirane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-propyl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-2-3-5(4-10-5)6(7,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHNQWUHAOYZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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